molecular formula C7H10NO3+ B14803334 Salicylic acid (monoammonium)

Salicylic acid (monoammonium)

Cat. No.: B14803334
M. Wt: 156.16 g/mol
InChI Key: BOFZOTMTKBQRAB-UHFFFAOYSA-O
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Description

Salicylic acid (monoammonium) is a compound derived from salicylic acid, which is an organic acid with the formula HOC₆H₄COOH. Salicylic acid is known for its role in plant defense mechanisms and its use in various pharmaceutical and cosmetic products. The monoammonium salt form of salicylic acid is used in various applications due to its enhanced solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylic acid (monoammonium) can be synthesized by neutralizing salicylic acid with ammonium hydroxide. The reaction typically involves dissolving salicylic acid in water and then adding ammonium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the monoammonium salt.

Industrial Production Methods

Industrial production of salicylic acid (monoammonium) follows a similar process but on a larger scale. The process involves the use of high-purity salicylic acid and ammonium hydroxide, with strict control over reaction conditions to ensure consistent product quality. The final product is usually obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Salicylic acid (monoammonium) undergoes various chemical reactions, including:

    Oxidation: Salicylic acid can be oxidized to produce gentisic acid.

    Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Esterification: Typically involves the use of methanol or ethanol and an acid catalyst like sulfuric acid.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine.

Major Products

    Gentisic acid: from oxidation.

    Methyl salicylate: from esterification with methanol.

    Nitro-salicylic acid: from nitration.

Scientific Research Applications

Salicylic acid (monoammonium) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in plant defense mechanisms and signaling pathways.

    Medicine: Investigated for its anti-inflammatory and analgesic properties, as well as its potential use in treating skin conditions like acne and psoriasis.

    Industry: Used in the formulation of cosmetics and pharmaceuticals, particularly in products designed for exfoliation and acne treatment.

Mechanism of Action

Salicylic acid (monoammonium) exerts its effects primarily through its ability to modulate enzymatic activity. It inhibits the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory prostaglandins. This inhibition leads to reduced inflammation and pain. Additionally, salicylic acid promotes the shedding of dead skin cells, which helps to unclog pores and prevent acne.

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate: An ester of salicylic acid, commonly used in topical analgesics.

    Aspirin (acetylsalicylic acid): A derivative of salicylic acid, widely used as an analgesic and anti-inflammatory drug.

    Gentisic acid: An oxidation product of salicylic acid, with similar anti-inflammatory properties.

Uniqueness

Salicylic acid (monoammonium) is unique due to its enhanced solubility and stability compared to its parent compound, salicylic acid. This makes it more suitable for certain applications, particularly in aqueous formulations and industrial processes.

Properties

Molecular Formula

C7H10NO3+

Molecular Weight

156.16 g/mol

IUPAC Name

azanium;2-hydroxybenzoic acid

InChI

InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3/p+1

InChI Key

BOFZOTMTKBQRAB-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.[NH4+]

Origin of Product

United States

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